1-(2-Aminobutoxy)-2-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminobutoxy)-2-chlorobenzene is an organic compound that features a benzene ring substituted with a 2-aminobutoxy group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminobutoxy)-2-chlorobenzene typically involves the reaction of 2-chlorophenol with 2-aminobutanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-chlorophenol is replaced by the 2-aminobutoxy group. Common reagents used in this reaction include sodium hydroxide or potassium carbonate as the base, and the reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminobutoxy)-2-chlorobenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted benzene ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-(2-Aminobutoxy)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Aminobutoxy)-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminobutoxy)-2-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminobutoxy)-2-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
1-(2-Aminobutoxy)-2-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
1-(2-Aminobutoxy)-2-iodobenzene: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
1-(2-Aminobutoxy)-2-chlorobenzene is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making this compound versatile for different synthetic applications.
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-(2-chlorophenoxy)butan-2-amine |
InChI |
InChI=1S/C10H14ClNO/c1-2-8(12)7-13-10-6-4-3-5-9(10)11/h3-6,8H,2,7,12H2,1H3 |
InChI Key |
PYZOZNWBXHQLSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=CC=CC=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.